molecular formula C23H24O6 B022231 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone CAS No. 776325-66-7

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Cat. No. B022231
CAS RN: 776325-66-7
M. Wt: 396.4 g/mol
InChI Key: SHZLJVCQGYKZLS-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a natural xanthone found in the herbs of Garcinia xanthochymus . It is a yellow powder and shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines .


Molecular Structure Analysis

The molecular formula of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is C23H24O6 . Its molecular weight is 396.4 g/mol .


Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a yellow powder . Its molecular formula is C23H24O6 and its molecular weight is 396.4 g/mol .

Scientific Research Applications

Cancer Research

This compound has shown moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines . Its potential as an anti-cancer agent is significant, as it could lead to the development of new therapeutic strategies for treating these types of cancers.

Pharmacology

In pharmacological research, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is used to study its effects on various cell lines to understand its mechanism of action and potential therapeutic uses . Its moderate cytotoxicity suggests it could be a lead compound for the development of new drugs.

Molecular Biology

The impact of this xanthone on molecular biology is primarily through its interaction with cellular processes. It could be used to study cell cycle regulation and apoptosis, which are crucial in understanding the progression of diseases like cancer .

Cell Biology

Research in cell biology may utilize this compound to observe its effects on cell morphology, viability, and proliferation. These studies can provide insights into the compound’s influence on cellular health and maintenance .

Biochemistry

In biochemistry, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone can be used to study enzyme inhibition, signaling pathways, and metabolic processes within the cell. Its interaction with proteins and other biomolecules is of particular interest .

Antifungal Research

Although this compound lacks antifungal activity against Candida albicans, it can still be used in antifungal research to understand why certain compounds are ineffective and to help design molecules that can overcome these limitations .

Natural Product Chemistry

As a natural product isolated from the herbs of Garcinia xanthochymus, it serves as a reference standard for the identification and quantification of similar compounds in various plant species .

Synthetic Chemistry

This xanthone is also of interest in synthetic chemistry for its complex structure, which challenges chemists to develop novel synthetic routes and methodologies for its production .

properties

IUPAC Name

3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLJVCQGYKZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Where has 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone been discovered in nature?

A1: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone has been isolated from the plant Garcinia xanthochymus [, ]. This compound was found specifically in extracts taken from the twig bark of the plant [].

Q2: What kind of biological activity has been reported for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone?

A2: While 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone itself hasn't been extensively studied for its specific bioactivity, a related compound isolated alongside it, 1,3,5,6‐tetrahydroxy‐4,7,8‐triprenylxanthone, demonstrated moderate cytotoxic activity against breast cancer (MDA‐MB‐435S) and lung adenocarcinoma (A549) cell lines []. Further research is needed to determine if 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone shares similar activities.

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